1-(2-Chloroethyl)-2-methyl-5-nitroimidazole

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole derivatives involves several key steps, including amination, cyclization, salt formation, and nitration. Improvements in the synthesis process have led to higher yields and more efficient production methods. For instance, using aqueous solutions of methylamine instead of methylamine gas in the amination step and optimizing salt formation conditions have significantly improved the overall yield (Pan Fu-you, 2009).

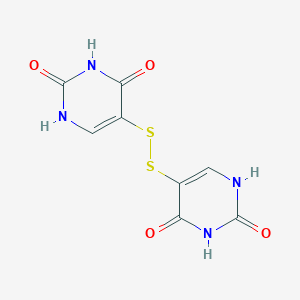

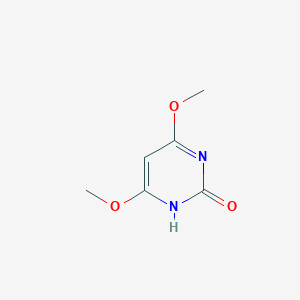

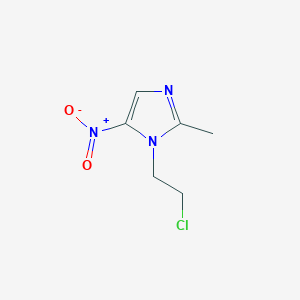

Molecular Structure Analysis

The molecular structure of 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole and its derivatives has been thoroughly investigated through various spectroscopic techniques, including NMR, IR, and MS, as well as X-ray crystallography. These studies have provided detailed insights into the compound's geometric parameters, bonding, and electronic structure, contributing to a better understanding of its reactivity and properties (V. Arjunan et al., 2014).

Chemical Reactions and Properties

1-(2-Chloroethyl)-2-methyl-5-nitroimidazole participates in various chemical reactions, including nucleophilic substitutions and interactions with other compounds under different conditions. These reactions have been explored for the synthesis of novel compounds with potential applications in different fields. For example, its reaction with tertiary nitronate anions can lead to compounds with a trisubstituted ethylenic double bond, demonstrating its versatility in organic synthesis (M. Crozet et al., 1985).

Wissenschaftliche Forschungsanwendungen

Hypoxia-Selective Cytotoxicity: A synthesis of 5-[N,N-bis(2-chloroethyl)amino]-1-methyl-2-nitroimidazole showed hypoxia-selective cytotoxicity, demonstrating potential in cancer therapy by targeting hypoxic cells (Lee, Palmer, Wilson, & Denny, 1998).

Chemistry and Reactivity: Studies on the reactivity of 1-methyl-2-chloromethyl-5-nitroimidazole with tertiary nitronate anions provided insights into the synthesis of compounds with a trisubstituted ethylenic double bond in the 2 position (Crozet, Surzur, Vanelle, Ghiglione, & Maldonado, 1985).

Prodrug System: Research on 5-Chloromethyl-1-methyl-2-nitroimidazole focused on its potential as a bioreductively activated prodrug system, particularly for drug delivery to hypoxic tissues (Parveen, Naughton, Whish, & Threadgill, 1999).

Antiparasitic Activity: Studies have been conducted on the antiparasitic activity of 1-(2-chloroethyl)-2-methyl-5-nitroimidazole derivatives against Leishmania species, with in vitro and in vivo evaluations demonstrating significant effectiveness (Blanco, Mijares, Ramírez, Fernandez-Moreira, Oviedo, Rodríguez, & Charris, 2021).

Antimicrobial and Antitumor Activities: Research has been conducted on the synthesis and evaluation of derivatives for their antimicrobial and antitumor activities. Studies have also explored the potential of these compounds in chemotherapies, such as in combination with other drugs for treating malignant astrocytomas (Ikeda et al., 1996).

Synthesis and Characterization: Various studies have focused on the synthesis and characterization of 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole derivatives, contributing to the understanding of their structural and chemical properties (Jedrysiak & Suwiński, 2008).

Wirkmechanismus

Target of Action

The primary targets of 1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole are DNA and RNA . This compound is an alkylating agent, a class of drugs that can covalently modify a variety of intracellular targets . Alkylating agents like this compound are used in chemotherapeutic regimens for the treatment of various types of cancers .

Mode of Action

1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole interacts with its targets (DNA and RNA) by forming reactive metabolites through hydrolysis in vivo . These metabolites cause alkylation and cross-linking of DNA (at the O6 position of guanine-containing bases) and RNA, thus inducing cytotoxicity . This process interferes with the function of DNA and RNA, leading to cell death .

Biochemical Pathways

The affected biochemical pathways involve DNA repair mechanisms. The DNA alkylation adducts induced by nitrosamines upon their metabolic activation by CYP450 monooxygenases are repaired by various DNA repair pathways, which include base excision repair, direct damage reversal by MGMT and ALKBH, as well as nucleotide excision repair .

Pharmacokinetics

SarCNU exhibited linear and consistent pharmacokinetics in mice and dogs with very good oral bioavailability in both species

Result of Action

The result of the action of 1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole is the induction of cytotoxicity, leading to cell death . This is achieved through the formation of DNA and RNA adducts, which interfere with the normal functioning of these nucleic acids, disrupting cell division and leading to cell death . This makes the compound effective against rapidly dividing cells, such as cancer cells .

Action Environment

The action, efficacy, and stability of 1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole can be influenced by various environmental factors. For instance, the presence of other organic pollutants can affect the accumulation and release of such compounds . Additionally, the compound’s action can be influenced by the specific cellular environment, such as the presence of specific enzymes or other cellular components .

Eigenschaften

IUPAC Name |

1-(2-chloroethyl)-2-methyl-5-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3O2/c1-5-8-4-6(10(11)12)9(5)3-2-7/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSFWMJBQLWFXSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CCCl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30157218 | |

| Record name | 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chloroethyl)-2-methyl-5-nitroimidazole | |

CAS RN |

13182-81-5 | |

| Record name | 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13182-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013182815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-CHLOROETHYL)-2-METHYL-5-NITROIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A2R934D6A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What insights do the provided research articles offer about the Structure-Activity Relationship (SAR) of nitroimidazole derivatives against parasites?

A1: Both research articles highlight the importance of the nitroimidazole moiety for antiparasitic activity. The first paper [] investigates copper(II) and zinc(II) complexes with 5-nitroimidazole-based ligands against Toxoplasma gondii. While the specific structure of 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole is not discussed, the research demonstrates the potential of metal complexes with nitroimidazole derivatives to exhibit antiparasitic effects.

Q2: Can the provided research shed light on potential resistance mechanisms that parasites might develop against 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole?

A2: Although the provided articles don't directly address resistance mechanisms specific to 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole, they offer valuable clues. [] The second study, focusing on Leishmania and nitroimidazole derivatives, provides a broader context for understanding potential resistance. It is known that some parasites develop resistance to nitroimidazoles through mechanisms that disrupt the drug's activation pathway within the parasite. Further research is crucial to determine if similar resistance mechanisms could arise against 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole and to explore strategies for mitigating such resistance.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.